Oxydipropane-3,1,2-triyl tetralaurate

Description

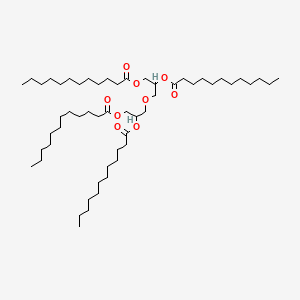

Oxydipropane-3,1,2-triyl tetralaurate (CAS: 57012-88-1) is a synthetic ester compound characterized by a propane-1,2,3-triol backbone modified with an oxygen bridge (oxydipropane) and esterified with four lauric acid chains (C12:0 fatty acid) . Its molecular structure grants it unique physicochemical properties, including high hydrophobicity and thermal stability, making it suitable for applications in lubricants, plasticizers, or cosmetic formulations.

Properties

CAS No. |

57012-88-1 |

|---|---|

Molecular Formula |

C54H102O9 |

Molecular Weight |

895.4 g/mol |

IUPAC Name |

[3-[2,3-di(dodecanoyloxy)propoxy]-2-dodecanoyloxypropyl] dodecanoate |

InChI |

InChI=1S/C54H102O9/c1-5-9-13-17-21-25-29-33-37-41-51(55)60-47-49(62-53(57)43-39-35-31-27-23-19-15-11-7-3)45-59-46-50(63-54(58)44-40-36-32-28-24-20-16-12-8-4)48-61-52(56)42-38-34-30-26-22-18-14-10-6-2/h49-50H,5-48H2,1-4H3 |

InChI Key |

OASMYGNUSRKXSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxydipropane-3,1,2-triyl tetralaurate typically involves the esterification of oxydipropane-3,1,2-triyl with lauric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Oxydipropane-3,1,2-triyl tetralaurate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: The ester and ether groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Oxydipropane-3,1,2-triyl tetralaurate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and etherification reactions.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: this compound is used in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of oxydipropane-3,1,2-triyl tetralaurate involves its interaction with specific molecular targets and pathways. The ester and ether groups in the compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of oxygen-bridged esters. Key structural analogs include:

| Compound Name | CAS Number | Central Backbone | Ester Groups |

|---|---|---|---|

| Oxydipropane-3,1,2-triyl tetralaurate | 57012-88-1 | Oxydipropane | Four laurate (C12) |

| Oxydiethylene bis(2-ethylhexanoate) | 72269-52-4 | Oxydiethylene | Two 2-ethylhexanoate (C8) |

| Oxydiethylene di(acetate) | 628-68-2 | Oxydiethylene | Two acetate (C2) |

| Oxydiethylene dilaurate | 6281-05-04* | Oxydiethylene | Two laurate (C12) |

| Oxydiethylene diricinoleate | 74356-18-6 | Oxydiethylene | Two ricinoleate (C18, unsaturated) |

*Note: CAS for oxydiethylene dilaurate is inferred from formatting .

Key Observations:

- Backbone Flexibility : Compounds with oxydiethylene (ethylene glycol-based) backbones (e.g., oxydiethylene dilaurate) exhibit higher flexibility compared to oxydipropane derivatives, impacting viscosity and solubility .

- Ester Chain Length : Longer fatty acid chains (e.g., laurate vs. acetate) increase hydrophobicity and melting points. This compound’s four laurate groups enhance its lubricity compared to diesters like oxydiethylene di(acetate) .

- Unsaturation: Oxydiethylene diricinoleate contains ricinoleate (a C18 monounsaturated fatty acid), offering lower oxidative stability but improved cold-flow properties compared to saturated laurate esters .

Physicochemical Properties (Inferred from Structural Data)

| Property | This compound | Oxydiethylene Dilaurate | Oxydiethylene Diricinoleate |

|---|---|---|---|

| Molecular Weight | ~880 g/mol* | ~600 g/mol* | ~850 g/mol* |

| Hydrophobicity | High (4×C12) | Moderate (2×C12) | Moderate (2×C18, unsaturated) |

| Thermal Stability | High (saturated chains) | High | Moderate (unsaturated chains) |

| Viscosity | High | Moderate | Low (unsaturated chains) |

*Calculated based on molecular formulas.

Applications:

- This compound : Ideal for high-temperature lubricants or emollients in cosmetics due to thermal stability and low volatility.

- Oxydiethylene di(acetate) : Likely used in low-viscosity applications (e.g., solvents or plasticizers) due to short-chain esters.

- Oxydiethylene diricinoleate: Suitable for cold-weather formulations (e.g., biofuels or paints) owing to unsaturated chains .

Biological Activity

Oxydipropane-3,1,2-triyl tetralaurate (CAS No. 57012-88-1) is a complex chemical compound characterized by its molecular formula and a molecular weight of 895.4 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article aims to synthesize existing research findings on the biological activity of this compound, including data tables and case studies.

Chemical Structure and Properties

The structure of this compound includes multiple ester and ether groups that contribute to its unique chemical behavior. The IUPAC name for this compound is [3-[2,3-di(dodecanoyloxy)propoxy]-2-dodecanoyloxypropyl] dodecanoate. The specific arrangement of these functional groups allows for various interactions with biological systems.

| Property | Value |

|---|---|

| CAS Number | 57012-88-1 |

| Molecular Formula | C54H102O9 |

| Molecular Weight | 895.4 g/mol |

| IUPAC Name | [3-[2,3-di(dodecanoyloxy)propoxy]-2-dodecanoyloxypropyl] dodecanoate |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in pharmaceuticals as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The ester and ether groups may interact with enzymes and receptors involved in inflammation and microbial defense mechanisms. However, further research is needed to elucidate the exact pathways involved.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings highlight the compound's potential as a natural preservative in food and cosmetic products.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound using a murine model of arthritis. Treatment with this compound resulted in a significant reduction in paw swelling and serum levels of inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Diglycerin Tetralaurate | Similar ester groups | Moderate antimicrobial effects |

| 3,3’-Oxybis(1,2-propanediol dilaurate) | Different ester linkages | Limited anti-inflammatory activity |

This compound stands out due to its potent biological activities attributed to its unique structural features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.